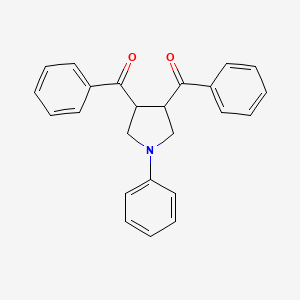

3,4-dibenzoyl-1-phenylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C24H21NO2 . It is related to a class of compounds known as cinnamic-pyrrole hybrids . These hybrids have been studied for their potential anti-inflammatory and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of phenyl (4-phenyl-1H-pyrrol-3-yl)methanone with cinnamoyl chloride, resulting in the desired cinnamic-pyrrole hybrid . This reaction occurs under basic conditions in dry CH2Cl2 .Molecular Structure Analysis

The molecular weight of “(4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone” is 355.43 . Further details about its molecular structure would require more specific information or advanced analytical techniques.Scientific Research Applications

Molecular Structure and Electronic Properties

Studies on similar compounds have detailed investigations into their molecular structure and electronic properties. For example, Cojocaru et al. (2013) conducted theoretical investigations on a pyridylindolizine derivative containing phenyl and phenacyl groups, focusing on molecular modeling and comparisons with experimental data such as X-ray structure analysis. This work highlights the importance of understanding the molecular and electronic structures of such compounds, which can be instrumental in designing new materials and drugs (Cojocaru, A., Rotaru, A., Harabagiu, V., & Săcărescu, L., 2013).

Synthesis and Chemical Reactions

The synthesis and chemical reactivity of (4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone and related compounds have been explored to improve the preparation of biologically active molecules. Kontonikas et al. (2019) discussed the electrophilic aroylation of 1-phenyl-1H-pyrrole, leading to the selective preparation of derivatives with potential as active and selective aldose reductase inhibitors. This research provides insights into the development of novel synthetic methodologies for the preparation of compounds with therapeutic potential (Kontonikas, N., Kotsampasakou, P., Sakalis, N., & Demopoulos, V., 2019).

Biological Activities and Pharmacological Potential

Research into the biological activities of (4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone derivatives has identified their potential as bioactive molecules. Nicolaou et al. (2004) synthesized a compound as a bioisostere of a known aldose reductase inhibitor, finding it to be significantly potent in vitro. This underscores the compound's potential in developing treatments for conditions associated with enzyme activity, such as diabetic complications (Nicolaou, I., Zika, C., & Demopoulos, V., 2004).

Future Directions

The future directions for research on “(4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone” and related compounds could involve further exploration of their potential anti-inflammatory and antioxidant properties . Additionally, these compounds could be used as leads for the synthesis of more effective hybrids .

Properties

IUPAC Name |

(4-benzoyl-1-phenylpyrrolidin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2/c26-23(18-10-4-1-5-11-18)21-16-25(20-14-8-3-9-15-20)17-22(21)24(27)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHEFRILZNCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B2760969.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)

![4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2760974.png)

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)

![Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2760986.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)